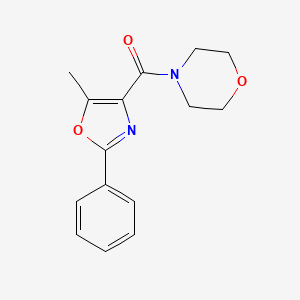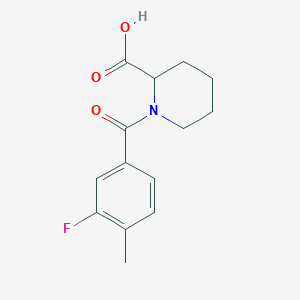
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone, also known as MPO, is a chemical compound with potential applications in scientific research. MPO is a small molecule inhibitor of the protein kinase C (PKC) family, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone is a small molecule inhibitor of the PKC family, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters, and plays a key role in signal transduction pathways. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone binds to the catalytic domain of PKC, which inhibits its activity and downstream signaling pathways.
Biochemical and physiological effects:
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to have biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone in lab experiments is its specificity for PKC inhibition. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to selectively inhibit PKC activity without affecting other kinases. This makes it a useful tool for studying the role of PKC in cellular processes. However, one limitation of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture or in vivo.
Zukünftige Richtungen
For the use of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone include its use in combination with other anticancer drugs, development of more potent and selective PKC inhibitors, and animal models of cancer and inflammation.
Synthesemethoden
The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been reported in the literature by several research groups. The most common method involves the reaction of 4-morpholinylmethyl-2-phenyl-1,3-oxazole with methyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been shown to have potential applications in scientific research. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone has been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-13(15(18)17-7-9-19-10-8-17)16-14(20-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXTILBRBIOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)


![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)






![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)
